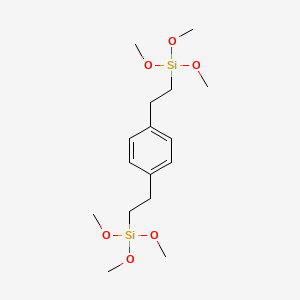

1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE

Vue d'ensemble

Description

1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE is a specialty chemical compound with the molecular formula C16H30O6Si2This compound is primarily used as a silane coupling agent, which helps in improving the adhesion between organic polymers and inorganic materials .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE typically involves the reaction of 1,4-bis(chloromethyl)benzene with trimethoxysilane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE undergoes various types of chemical reactions, including:

Hydrolysis: The compound can hydrolyze in the presence of water to form silanols, which can further condense to form siloxane bonds.

Condensation: It can undergo condensation reactions with other silanes to form cross-linked networks.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.

Condensation: Other silanes or silanols, typically under acidic or basic conditions.

Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a catalyst.

Major Products Formed

Hydrolysis: Silanols and siloxanes.

Condensation: Cross-linked siloxane networks.

Substitution: Functionalized silanes with different organic groups.

Applications De Recherche Scientifique

Key Properties and Identifiers

- Molecular Formula:

- Molecular Weight: 374.58 g/mol

- Boiling Point: 148 °C at 0.1 mmHg

- Density: 1.08 g/mL

- Refractive Index: 1.4734 at 20°C

- CAS Number: 58298-01-4

Scientific Research Applications

This compound is used in the synthesis of periodic mesoporous organosilicas (PMOs) . 1,4-Bis(triethoxysilyl)benzene, which has similar properties, is also used as a precursor in the synthesis of a variety of periodic mesoporous organosilicas (PMOs) .

Use as a Sorbent

Organosilicate materials, including those derived from bis(triethoxysilyl)benzene, can be used to adsorb volatile organic compounds (VOCs) . These materials can be synthesized and evaluated for their potential to adsorb VOCs like benzene, toluene, ethylbenzene, and xylene (BTEX) . The phenyl rings within the organosilicates offer potential sites for interaction with these targets .

Application as a Dipodal Silane

Dipodal silanes have the ability to form up to six bonds to a substrate, compared to conventional silanes, which can only form three bonds . Dipodal silanes can be used in applications such as plastic optics, multilayer printed circuit boards, and as adhesive primers for ferrous and nonferrous metals . They enhance hydrolytic stability, ensure better substrate bonding, and lead to improved mechanical properties in coatings and composite applications . Many conventional coupling agents are frequently used in combination with 10-40% of a non-functional dipodal silane, where the conventional coupling agent provides the appropriate functionality for the application, and the non-functional dipodal silane provides increased durability .

Additional Applications

Mécanisme D'action

The primary mechanism of action of 1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE involves the formation of siloxane bonds through hydrolysis and condensation reactions. These reactions result in the formation of a stable, cross-linked network that enhances the adhesion between different materials. The compound can also interact with various molecular targets, such as hydroxyl groups on surfaces, to form strong covalent bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Trimethoxy(2-phenylethyl)silane: Similar in structure but with a phenylethyl group instead of a bis(trimethoxysilylethyl)benzene structure.

Trimethoxyphenylsilane: Contains a phenyl group instead of a bis(trimethoxysilylethyl)benzene structure.

Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Contains a bicyclic structure instead of a bis(trimethoxysilylethyl)benzene structure.

Uniqueness

1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE is unique due to its bis(trimethoxysilylethyl)benzene structure, which provides enhanced cross-linking capabilities and improved adhesion properties compared to other similar compounds. This makes it particularly useful in applications requiring strong and durable bonds .

Activité Biologique

1,4-Bis(trimethoxysilylethyl)benzene (BTMEB) is a silane compound that has garnered attention for its potential biological applications, particularly in drug delivery systems and environmental remediation. This article reviews the biological activity of BTMEB, focusing on its antifungal properties, application in nanomedicine, and its role as a sorbent material for environmental contaminants.

BTMEB is characterized by its silane functional groups, which enhance its reactivity and compatibility with various substrates. The presence of multiple methoxy groups allows for the formation of siloxane networks, contributing to its utility in polymeric materials and coatings.

Antifungal Activity

Research indicates that BTMEB can be utilized as a carrier for antifungal drugs. A study highlighted its effectiveness in enhancing the solubility and bioavailability of antifungal agents such as econazole. The mechanism of action is primarily through the inhibition of Lanosterol 14α-demethylase (CYP51A1), crucial in ergosterol biosynthesis, which is essential for fungal cell membrane integrity .

Case Study: Antifungal Efficacy

In a controlled laboratory setting, BTMEB was tested alongside various antifungal agents. The results showed a significant improvement in the Minimum Inhibitory Concentration (MIC) when BTMEB was used as a carrier. For instance, when combined with triazole derivatives, the antifungal activity was enhanced by up to 24 times against specific fungal strains such as Botrytis cinerea and Rhizoctonia solani .

Nanomedicine Applications

BTMEB is also being explored in nanomedicine for drug delivery systems. Its ability to form periodic mesoporous organosilica (PMO) structures allows for the encapsulation and controlled release of therapeutic agents. Studies have demonstrated that PMOs synthesized with BTMEB can effectively load drugs and release them in a pH-sensitive manner, making them suitable for targeted therapies .

Table 1: Characteristics of BTMEB-based PMOs

| Property | Value |

|---|---|

| Surface Area (BET) | 828 m²/g |

| Pore Diameter | Variable (5-6 nm) |

| Drug Loading Capacity | High |

| Release Mechanism | pH-sensitive |

Environmental Applications

In environmental science, BTMEB has been utilized as a sorbent material for the removal of heavy metals like mercury from flue gas streams. Its modified carbon form has shown exceptional efficiency in capturing mercury, exceeding conventional methods. The regeneration capability of this sorbent makes it economically viable for continuous use in industrial applications .

Case Study: Mercury Removal Efficiency

A recent study evaluated the performance of BTMEB-modified sorbents in capturing mercury from contaminated environments. The results indicated removal efficiencies surpassing 90%, significantly improving upon traditional sorbent materials .

Propriétés

IUPAC Name |

trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O6Si2/c1-17-23(18-2,19-3)13-11-15-7-9-16(10-8-15)12-14-24(20-4,21-5)22-6/h7-10H,11-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFQBSQRZKWGGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCC1=CC=C(C=C1)CC[Si](OC)(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

167114-69-4 | |

| Record name | Benzene, 1,4-bis[2-(trimethoxysilyl)ethyl]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167114-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50373514 | |

| Record name | Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58298-01-4 | |

| Record name | Trimethoxy-[2-[4-(2-trimethoxysilylethyl)phenyl]ethyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50373514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,4-BIS(TRIMETHOXYSILYLETHYL)BENZENE (BTB) contribute to the creation of alkali-resistant water-repellent thin films?

A1: BTB plays a crucial role in forming a three-dimensional polymer network within the film structure when used in conjunction with fluoroalkylmethoxysilane via the sol-gel method []. The ethyl groups present in BTB molecules, particularly those close to the siloxane bonds, act as a shield, hindering the approach and subsequent attack of OH- ions on the siloxane bonds. This protective mechanism effectively enhances the film's resistance to alkaline degradation, making it suitable for applications like inkjet printer heads where exposure to alkaline inks is common.

Q2: How is this compound utilized in the development of materials for selective adsorption of nitroaromatic compounds?

A3: BTB is a crucial building block for creating periodic mesoporous organosilicas (PMOs) with enhanced selectivity for nitroaromatic compounds like trinitrotoluene (TNT) []. Incorporating BTB into the PMO structure alongside 1,2-bis(trimethoxysilyl)ethane helps to improve structural characteristics and provides sites for further modification. The material's selectivity can be further enhanced through molecular imprinting, a technique where the pore surfaces are tailored to recognize and bind specific target molecules.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.